5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a bromo substituent at position 5, a methyl group at position 3 of the benzofuran core, and a 1,2,4-thiadiazol-5-yl moiety linked to a 5-methylthiophen-2-yl group. The bromine atom likely enhances electrophilic reactivity or binding affinity, while the thiadiazole and thiophene groups contribute to π-stacking interactions and metabolic stability.
Properties
CAS No. |
1018051-46-1 |
|---|---|
Molecular Formula |
C17H12BrN3O2S2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12BrN3O2S2/c1-8-3-6-13(24-8)15-19-17(25-21-15)20-16(22)14-9(2)11-7-10(18)4-5-12(11)23-14/h3-7H,1-2H3,(H,19,20,21,22) |
InChI Key |
VMAQFGHXRPAXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The bromination of the benzofuran ring is achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The thiadiazole and thiophene rings are introduced through cyclization reactions involving appropriate precursors such as thiosemicarbazide and 2-bromo-5-methylthiophene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The bromine atom on the benzofuran ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving thiadiazole and thiophene rings.
Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom and carboxamide group may also play roles in binding to the target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on structural motifs and reported bioactivity:
Core Benzofuran Derivatives
Compound A : 5-Bromo-3-methylbenzofuran-2-carboxamide (lacking the thiadiazole-thiophene side chain)
Compound B : N-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzofuran-2-carboxamide (lacking bromo and methyl groups)
Thiadiazole-Thiophene Hybrids
- Compound C : 5-Methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
Bromo-Substituted Analogs
- Compound D : 5-Bromo-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]benzofuran-2-carboxamide
Critical Analysis of Structural Advantages
- Bromine vs.
- Thiadiazole-Thiophene vs. Phenyl : The thiophene-thiadiazole chain enhances π-π interactions in enzyme active sites but may introduce synthetic complexity.
- Methyl Substitution: The 3-methyl group on benzofuran likely reduces oxidative metabolism, extending half-life compared to non-methylated analogs.
Biological Activity
5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and case studies that highlight its efficacy against various biological targets.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂BrN₃O₂S₂ |
| Molecular Weight | 434.3 g/mol |
| CAS Number | 1018051-46-1 |
Research indicates that the biological activity of this compound may be attributed to its interactions with specific cellular pathways. The compound has shown potential as an anticancer agent through the inhibition of key signaling pathways involved in cell proliferation and survival.
Anticancer Activity
A study published in European Journal of Medicinal Chemistry evaluated the anticancer properties of various substituted thiadiazole derivatives, including those similar to our compound. The results demonstrated that certain analogs exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC₅₀ values indicating potent inhibitory effects on cell viability .
Case Studies
- In Vitro Studies :
-
Molecular Docking Studies :
- Molecular docking studies have indicated that the compound effectively binds to extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in tumor growth and metastasis. This binding affinity correlates with the observed cytotoxic effects in vitro .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values obtained indicated potential use in treating bacterial infections .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Potent cytotoxicity against A549 and HeLa cells |
| Antimicrobial | Moderate activity against selected bacterial strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
